Methyl 3-methylbut-2-en-1-yl propanedioate
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Overview
Description
Methyl 3-methylbut-2-en-1-yl propanedioate is an organic compound with the molecular formula C10H16O4 It is an ester derived from propanedioic acid and 3-methylbut-2-en-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methylbut-2-en-1-yl propanedioate can be synthesized through esterification reactions. One common method involves the reaction of propanedioic acid with 3-methylbut-2-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylbut-2-en-1-yl propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl 3-methylbut-2-en-1-yl propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-methylbut-2-en-1-yl propanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-en-1-yl pivalate: Similar ester structure but with a different acid component.
Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester: Another ester with a different acid and alcohol component.
Uniqueness
Methyl 3-methylbut-2-en-1-yl propanedioate is unique due to its specific ester linkage and the presence of both a methyl group and a double bond in the alcohol component
Properties
CAS No. |
207497-40-3 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-O-methyl 3-O-(3-methylbut-2-enyl) propanedioate |
InChI |
InChI=1S/C9H14O4/c1-7(2)4-5-13-9(11)6-8(10)12-3/h4H,5-6H2,1-3H3 |
InChI Key |
ICVZWZDBZDYVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)CC(=O)OC)C |
Origin of Product |
United States |
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